2-(1-azepanylmethyl)-4-nitrophenol
Description
2-(1-Azepanylmethyl)-4-nitrophenol is a nitrophenol derivative characterized by a seven-membered azepane ring attached via a methylene group to the phenolic ring at the 2-position, with a nitro group at the 4-position. This structural complexity distinguishes it from simpler nitrophenols such as 4-nitrophenol (PNP) and its isomers.
Properties
IUPAC Name |
2-(azepan-1-ylmethyl)-4-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c16-13-6-5-12(15(17)18)9-11(13)10-14-7-3-1-2-4-8-14/h5-6,9,16H,1-4,7-8,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKHAPDTTXJWJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=C(C=CC(=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198463 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Key Structural and Physicochemical Differences
- Crystal Packing: Unlike planar Schiff base derivatives (e.g., 2-(4-methylphenyliminomethyl)-4-nitrophenol), the azepane ring disrupts π-π stacking, favoring C-H···π or hydrogen-bonding interactions for stabilization .
Toxicological and Metabolic Comparisons
Biomarkers and Excretion
- 4-Nitrophenol: Rapidly excreted in urine as glucuronide/sulfate conjugates; urinary levels reflect recent exposure but are confounded by metabolism of pesticides (e.g., methyl parathion) .
- No direct data exist, but analogous compounds show prolonged tissue retention .
Toxicity Endpoints
- 4-Nitrophenol: Associated with methemoglobinemia, ocular effects (cataracts), and hematological changes in animal studies .
- Azepane Derivatives: Limited data, but azepane-containing compounds often exhibit neuropharmacological activity (e.g., cholinesterase inhibition) . The nitro group may introduce redox toxicity, similar to PNP .
Table 2: Toxicity Profile Comparison
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